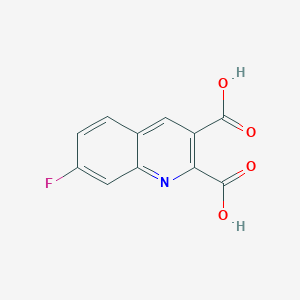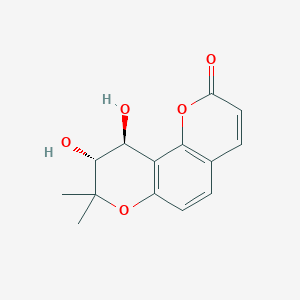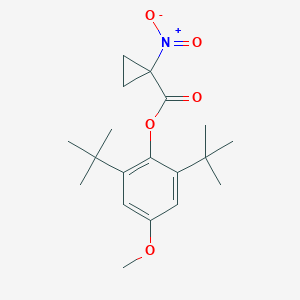
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, also known as DTB-MeO-NO2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to reduce inflammation and tumor growth. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it a useful starting material for the synthesis of new materials and drugs.
However, one limitation of using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. One area of research is in the development of new drugs based on 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Another area of research is in the synthesis of new materials using 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate as a starting material. Researchers could explore the potential of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Overall, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate is a promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and materials science.
Méthodes De Synthèse
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 4-methoxyphenylacetate with nitromethane in the presence of sodium hydride. This reaction results in the formation of 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate, which can be purified through column chromatography.
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Another area of research is in the field of materials science. 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used as a starting material for the synthesis of new materials with unique properties. For example, 2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate has been used to synthesize a new class of polymeric materials that exhibit high thermal stability and mechanical strength.
Propriétés
Numéro CAS |
104755-90-0 |
|---|---|
Nom du produit |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Formule moléculaire |
C19H27NO5 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2,6-ditert-butyl-4-methoxyphenyl) 1-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-17(2,3)13-10-12(24-7)11-14(18(4,5)6)15(13)25-16(21)19(8-9-19)20(22)23/h10-11H,8-9H2,1-7H3 |
Clé InChI |
BANYMWIJEUJLIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC(=O)C2(CC2)[N+](=O)[O-])C(C)(C)C)OC |
Synonymes |
2,6-Ditert-butyl-4-methoxyphenyl 1-nitrocyclopropanecarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
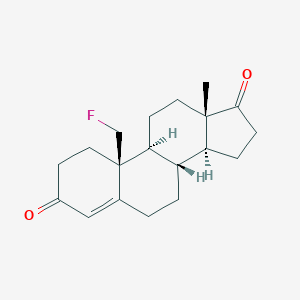
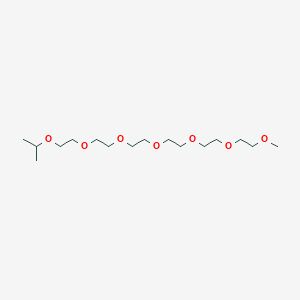
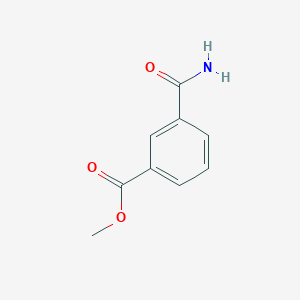
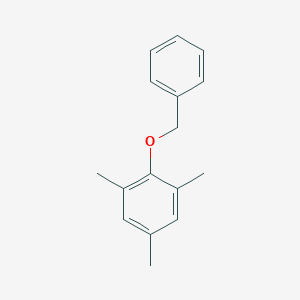
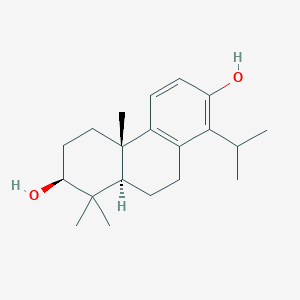
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
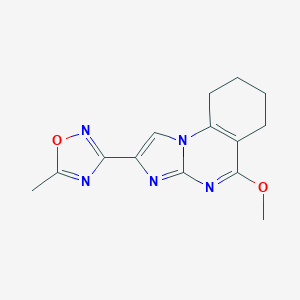
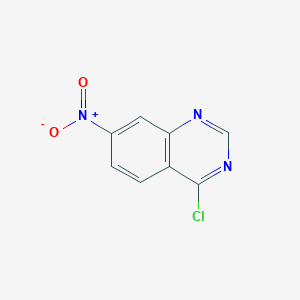
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
